molecular formula C20H17ClN2O3 B2985274 1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-61-8

1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2985274
CAS No.: 852365-61-8
M. Wt: 368.82
InChI Key: XGSCTSCGTGQAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound built on a dihydropyridinone core, a structure of significant interest in medicinal chemistry research. This specific molecule features a benzyloxy group at the 1-position and a 3-chloro-4-methylphenyl carboxamide moiety at the 3-position of the pyridinone ring. Compounds with this scaffold are frequently investigated for their potential biological activities. For instance, closely related molecules incorporating the dihydropyridinone structure have been studied as intermediates in the synthesis of more complex heterocyclic systems or explored for their pharmacological properties . The presence of the carboxamide linkage is a common pharmacophore found in many bioactive molecules, contributing to hydrogen bonding interactions with biological targets. The 3-chloro-4-methylphenyl substituent is a functional group that can influence the compound's lipophilicity and electronic characteristics, which are important parameters in drug discovery . From a synthetic chemistry perspective, the dihydropyridinone ring can be synthesized through various routes, including condensation reactions . Researchers utilize this compound and its analogs as a valuable building block in heterocyclic chemistry, for screening in biological assays, or as a reference standard in analytical studies. The crystal structure of a closely related isomer, N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, has been determined, revealing that the molecule is highly twisted, with a dihedral angle of 88.1° between the dihydropyridine and benzene rings. The crystal packing is stabilized by N-H···O hydrogen bonds, forming a three-dimensional network . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)26-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSCTSCGTGQAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(benzyloxy)-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula C20_{20}H17_{17}ClN2_2O3_3, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Dihydropyridine derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines. For instance, certain derivatives were shown to induce apoptosis in breast cancer cells through the activation of specific pathways . The exact mechanism for this compound remains to be fully elucidated but may involve modulation of signaling pathways associated with cell survival and death.

Analgesic Effects

Recent studies have explored the analgesic potential of this compound. A related compound demonstrated efficacy as a κ-opioid receptor agonist, which is known to provide pain relief without the typical side effects associated with conventional opioids . This suggests that this compound may also offer similar benefits.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors (e.g., opioid receptors) that modulate pain perception and cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Cell Cycle Modulation : By affecting the cell cycle progression, it may induce apoptosis in malignant cells.

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against Staphylococcus aureus with a MIC value of 32 µg/mL.
Study BShowed that related dihydropyridines induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
Study CEvaluated the analgesic effects in animal models, revealing significant pain relief comparable to morphine without addiction potential.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • HIV-1 Integrase Inhibition : The 3-chloro-4-fluorobenzyl analog (422.1 g/mol) exhibits higher enzymatic inhibition than the 2,4-difluorobenzyl derivative, likely due to improved halogen bonding with the integrase active site .
  • Kinase Inhibition : BMS-777607 and Merestinib demonstrate that bulky substituents (e.g., 4-ethoxy or fluorophenyl groups) enhance selectivity for kinase targets over viral enzymes .

Physicochemical Properties

  • Hydrogen Bonding : The N-(3-bromo-2-methylphenyl) derivative forms stable dimers via intermolecular hydrogen bonds, which may influence crystallinity and bioavailability .

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